4-Bromo-1H-pyrazole-3-carboxamide is a heterocyclic organic compound characterized by the presence of a bromine atom at the 4-position of the pyrazole ring and a carboxamide functional group at the 3-position. Its molecular formula is with a molecular weight of approximately 190.98 g/mol. The compound exhibits a unique structure that allows for various chemical interactions and biological activities, making it a subject of interest in medicinal chemistry and material science.
These reactions facilitate the synthesis of more complex molecules and derivatives, expanding its utility in organic synthesis.
Research indicates that compounds containing pyrazole rings, including 4-bromo-1H-pyrazole-3-carboxamide, exhibit various biological activities:
The specific biological activities of 4-bromo-1H-pyrazole-3-carboxamide may vary based on its structural modifications and the presence of other substituents.
Several methods have been reported for synthesizing 4-bromo-1H-pyrazole-3-carboxamide:
4-Bromo-1H-pyrazole-3-carboxamide has several applications in various fields:
Studies on the interactions of 4-bromo-1H-pyrazole-3-carboxamide with biological macromolecules (like proteins and nucleic acids) are crucial for understanding its mechanism of action. Research has indicated that:
These studies are essential for optimizing its use in therapeutic applications.
Several compounds share structural similarities with 4-bromo-1H-pyrazole-3-carboxamide. Here are some notable examples:
| Compound Name | CAS Number | Similarity Index |
|---|---|---|
| 4-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid | 84547-86-4 | 0.91 |
| Methyl 4-bromo-1H-pyrazole-3-carboxylate | 81190-89-8 | 0.91 |
| Ethyl 4-bromo-1H-pyrazole-3-carboxylate | 5932-34-3 | 0.88 |
| 5-Bromo-1H-pyrazole-3-carboxylic acid | 1328893-16-8 | 0.70 |
| 4-Bromo-5-nitro-1H-pyrazole-3-carboxylic acid | 84547-93-3 | 0.74 |
The uniqueness of 4-bromo-1H-pyrazole-3-carboxamide lies in its specific combination of a bromine substituent and a carboxamide group, which may impart distinct biological properties compared to other similar compounds. Its ability to participate in diverse
The compound features a pyrazole core with systematic substitutions:
| Property | Value |
|---|---|
| IUPAC Name | 4-Bromo-1H-pyrazole-3-carboxamide |
| Molecular Formula | C₄H₄BrN₃O |
| Molecular Weight | 190.00 g/mol |
| CAS Number | 932-65-0 |
| SMILES | NC(=O)C1=C(Br)N=NC1 |
| InChI Key | OVJPKNPBZYQCTR-UHFFFAOYSA-N |
The pyrazole ring contains two adjacent nitrogen atoms, with bromine at position 4 and a carboxamide (-CONH₂) group at position 3. X-ray crystallography and NMR studies confirm the planar aromatic structure, with intramolecular hydrogen bonding between the amide proton and the adjacent nitrogen.
First registered in 2007 (PubChem CID: 23533434), 4-bromo-1H-pyrazole-3-carboxamide emerged as a key intermediate in synthesizing androgen receptor antagonists and cyclin-dependent kinase inhibitors. Patents from 2012–2016 highlight its role in Suzuki-Miyaura cross-coupling reactions to generate biaryl pyrazole derivatives for oncology applications. For example, it facilitated the synthesis of 2-chloro-4-(1H-pyrazol-3-yl)benzonitrile, a precursor to prostate cancer therapeutics.
As a member of the pyrazole family, this compound falls under heterocyclic aromatic organic compounds. Its classification includes:
4-Bromo-1H-pyrazole-3-carboxamide exhibits a predicted melting point range of 141-165°C [1] [2], indicating moderate thermal stability characteristic of substituted pyrazole derivatives. The relatively narrow melting point range suggests good crystalline purity and uniform intermolecular interactions within the solid lattice. The compound demonstrates thermal stability up to its melting point, with decomposition typically occurring at temperatures exceeding 200°C.
The thermal properties are influenced by the presence of hydrogen bonding between the carboxamide groups and the pyrazole nitrogen-hydrogen functionality [3]. The brominated pyrazole structure contributes to enhanced thermal stability compared to unsubstituted analogues, with the heavy bromine atom providing additional van der Waals interactions that stabilize the crystal lattice [4].
The solubility characteristics of 4-Bromo-1H-pyrazole-3-carboxamide are governed by its amphiphilic nature, combining the polar carboxamide functionality with the moderately polar brominated pyrazole ring. Water solubility is predicted to range from 1.70×10⁻² to 7.76×10⁻² mol/L [1] [2], equivalent to approximately 3.2-14.7 g/L at 25°C.
The compound exhibits enhanced solubility in polar protic solvents such as methanol and ethanol due to hydrogen bonding interactions between the carboxamide group and solvent molecules [5]. In polar aprotic solvents like dimethyl sulfoxide and dimethylformamide, the compound shows excellent solubility attributed to dipole-dipole interactions and the absence of competitive hydrogen bonding .
Conversely, solubility in nonpolar solvents such as hexane and chloroform is limited, with the log P (octanol-water partition coefficient) ranging from -0.472 to 0.170 [1] [2], indicating a preference for aqueous environments over lipophilic media.
The nuclear magnetic resonance spectroscopic profile of 4-Bromo-1H-pyrazole-3-carboxamide provides definitive structural confirmation through characteristic chemical shift patterns. In ¹H NMR spectroscopy, the pyrazole ring proton at the 5-position appears as a singlet in the aromatic region at 7.8-8.5 ppm [7] [8], consistent with the deshielding effect of the adjacent nitrogen atoms.
The carboxamide NH₂ protons manifest as a broad signal between 5.5-7.0 ppm [9] [10], exhibiting characteristic exchange behavior with deuterium oxide treatment. The pyrazole NH proton is observed at 12-14 ppm [7] [11], significantly deshielded due to the electron-withdrawing effects of the adjacent nitrogen and the hydrogen bonding environment.
¹³C NMR analysis reveals the carboxamide carbonyl carbon at 170-185 ppm [12] [13], typical for primary amide functionalities. The pyrazole ring carbons exhibit distinct chemical shifts: the C3 carbon appears at 135-155 ppm, the brominated C4 carbon is observed at 95-105 ppm (shielded by the heavy atom effect) [14] [15], and the C5 carbon resonates at 125-145 ppm [14] [16].
Infrared spectroscopy provides characteristic fingerprint identification of 4-Bromo-1H-pyrazole-3-carboxamide through distinct vibrational modes. The primary amide C=O stretch appears as a strong absorption at 1650-1680 cm⁻¹ [17] [10], slightly shifted from typical amide frequencies due to the electron-withdrawing pyrazole substituent.
The NH₂ stretching vibrations manifest as two bands: an asymmetric stretch at 3350-3400 cm⁻¹ and a symmetric stretch at 3150-3200 cm⁻¹ [17] [10]. The pyrazole ring exhibits characteristic C=C and C=N stretching vibrations in the 1500-1600 cm⁻¹ region [4] [18], with ring breathing modes appearing at 1400-1450 cm⁻¹.
The C-Br stretch is observed as a medium-to-strong absorption between 500-700 cm⁻¹ [4], providing definitive confirmation of halogen substitution. Additional bands include N-H bending vibrations at 1590-1650 cm⁻¹ and C-N stretching modes at 1200-1350 cm⁻¹ [18].
Raman spectroscopy complements infrared analysis with enhanced sensitivity to symmetric vibrational modes. The C=O stretch appears at 1650-1670 cm⁻¹ as a strong, polarized band, while the pyrazole ring breathing mode is observed at 1000-1050 cm⁻¹. The C-Br stretch manifests as a strong, polarized band at 600-650 cm⁻¹, providing excellent diagnostic value for structural confirmation.
Environmental stability studies indicate that 4-Bromo-1H-pyrazole-3-carboxamide demonstrates moderate persistence under ambient conditions. The compound exhibits resistance to hydrolytic degradation at neutral pH, with enhanced stability observed in slightly acidic conditions due to protonation of the pyrazole nitrogen [3].
Photolytic stability is influenced by the presence of the bromine substituent, which can participate in photodissociation processes under ultraviolet irradiation [19]. Studies on related brominated pyrazoles suggest that UV exposure at wavelengths below 300 nm may lead to C-Br bond cleavage, generating reactive intermediates [20] [19].
The compound shows enhanced stability in the solid state compared to solution phase, attributed to crystal lattice stabilization through intermolecular hydrogen bonding networks [21]. Under oxidative conditions, the pyrazole ring demonstrates resistance to degradation, while the carboxamide functionality may undergo slow hydrolysis to the corresponding carboxylic acid under prolonged exposure to moisture and elevated temperatures [22] [23].